molecular formula C7H5BrIN3 B13463615 7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine

7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13463615
M. Wt: 337.94 g/mol
InChI Key: QTRIXTIOUXHITB-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively, and a methyl group at the 1st position on the pyrazolo[4,3-c]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the iodination and bromination of pyrazolo[4,3-c]pyridine derivatives. One common method involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain the intermediate, followed by protection of the NH group with p-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved may include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of a methyl group at the 1st position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its selectivity and potency as a biological inhibitor compared to other similar compounds .

Properties

Molecular Formula

C7H5BrIN3

Molecular Weight

337.94 g/mol

IUPAC Name

7-bromo-3-iodo-1-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H5BrIN3/c1-12-6-4(7(9)11-12)2-10-3-5(6)8/h2-3H,1H3

InChI Key

QTRIXTIOUXHITB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2C(=N1)I)Br

Origin of Product

United States

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